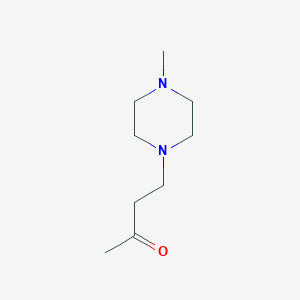

4-(4-Methylpiperazin-1-yl)butan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpiperazin-1-yl)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCHDLKXOCAJJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN1CCN(CC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Enduring Significance of Piperazine Moieties in Modern Research

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in modern chemical and biological research. researchgate.netnih.gov Its prevalence stems from a unique combination of physicochemical properties that make it an ideal building block for the design of bioactive molecules. The nitrogen atoms within the piperazine ring can be readily functionalized, allowing for the creation of large and diverse chemical libraries for drug discovery and other applications. researchgate.net

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antipsychotic, and anti-inflammatory properties. acgpubs.orgresearchgate.netnih.gov This versatility has led to their incorporation into a wide array of approved therapeutic agents. The N-methylpiperazine group, in particular, is a common feature in centrally acting drugs due to its ability to improve solubility and pharmacokinetic profiles. nih.gov

Table 1: Key Attributes of the Piperazine Moiety in Drug Discovery

| Attribute | Significance in Research |

| Structural Versatility | The two nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of a molecule's properties. |

| Physicochemical Properties | The piperazine ring often imparts favorable solubility and pharmacokinetic characteristics to a molecule. |

| Broad-Spectrum Bioactivity | Derivatives have shown efficacy across a wide range of therapeutic areas. |

| Synthetic Accessibility | The piperazine core can be readily incorporated into more complex molecular structures. |

Synthetic Methodologies for 4 4 Methylpiperazin 1 Yl Butan 2 One and Its Derivatives

Established Synthetic Pathways to 4-(4-Methylpiperazin-1-yl)butan-2-one

The construction of 4-(4-methylpiperazin-1-yl)butan-2-one is most commonly achieved through two primary synthetic routes: the Michael addition of 1-methylpiperazine (B117243) to an α,β-unsaturated ketone, and the nucleophilic substitution of a halo-ketone by 1-methylpiperazine.

One of the most direct methods is the conjugate or Michael addition of 1-methylpiperazine to methyl vinyl ketone. This reaction benefits from readily available starting materials and typically proceeds under mild conditions, often without the need for a catalyst, to afford the target compound in good yield.

An alternative and equally viable pathway is the direct N-alkylation of 1-methylpiperazine with a 4-halobutan-2-one, such as 4-chlorobutan-2-one. This reaction is a classic example of nucleophilic substitution (SN2), where the secondary amine of the piperazine (B1678402) ring displaces the halide. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide formed as a byproduct.

A third, less direct but versatile method, involves the reductive amination of a keto-aldehyde or diketone precursor with 1-methylpiperazine. For instance, the reaction of 1-methylpiperazine with 1,4-dioxo-pentane under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation) would yield the desired product.

| Synthetic Pathway | Key Reactants | Typical Conditions | Advantages |

| Michael Addition | 1-Methylpiperazine, Methyl Vinyl Ketone | Neat or in a protic solvent (e.g., ethanol), room temperature | High atom economy, mild conditions, readily available starting materials |

| N-Alkylation | 1-Methylpiperazine, 4-Halobutan-2-one | Polar aprotic solvent (e.g., ACN, DMF), base (e.g., K₂CO₃, Et₃N) | Good yields, well-established reaction |

| Reductive Amination | 1-Methylpiperazine, Keto-aldehyde precursor | Reducing agent (e.g., NaBH₃CN, H₂/Pd-C), protic solvent | Applicable for more complex substrates |

Critical Synthetic Intermediates and Precursors Utilized in the Synthesis of 4-(4-Methylpiperazin-1-yl)butan-2-one

The synthesis of the target compound relies on a small set of key precursors that are generally commercially available or can be prepared through straightforward procedures.

1-Methylpiperazine: This is the foundational building block providing the core piperazine nucleus. It is a widely available and relatively inexpensive starting material.

Methyl Vinyl Ketone (MVK): As the Michael acceptor, MVK provides the butan-2-one moiety in the conjugate addition pathway. It is a highly reactive enone used extensively in organic synthesis.

4-Halobutan-2-ones (e.g., 4-chlorobutan-2-one): These bifunctional molecules serve as the electrophilic partner in N-alkylation reactions. They contain both a ketone and a reactive alkyl halide.

1,4-Dioxo-pentane: This diketone would be the precursor for a reductive amination approach, although it is a less common starting material for this specific target.

Mechanistic Insights into Key Transformations for the Butan-2-one Moiety Incorporation

Understanding the mechanisms behind the incorporation of the butan-2-one chain is crucial for optimizing reaction conditions and predicting outcomes.

In the Michael Addition pathway, the reaction is initiated by the nucleophilic attack of the secondary nitrogen atom of 1-methylpiperazine on the β-carbon of methyl vinyl ketone. This forms a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by a solvent molecule or upon aqueous workup, yields the final 4-(4-methylpiperazin-1-yl)butan-2-one product.

The N-Alkylation reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bearing the halogen (e.g., chlorine). This occurs in a single concerted step, where the carbon-nitrogen bond is formed simultaneously as the carbon-halogen bond is broken, leading directly to the final product and a halide salt.

Strategies for the Derivatization and Analogue Synthesis of the 4-(4-Methylpiperazin-1-yl) Scaffold

The 4-(4-methylpiperazin-1-yl) scaffold serves as a versatile template for the synthesis of a wide array of derivatives and analogues. mdpi.comgoogle.com Modifications can be strategically introduced at several positions: the N-methyl group of the piperazine, the carbon atoms of the piperazine ring, and the butanone side chain. mdpi.comgoogle.com

While the parent compound features an N-methyl group, this position is a prime site for introducing diverse substituents. Modern synthetic methods have greatly expanded the possibilities for N-functionalization beyond simple alkylation.

Alkylation: Beyond using simple alkyl halides, advanced techniques can be employed. For instance, reductive amination allows for the introduction of more complex alkyl groups by reacting the parent N-desmethyl piperazine analogue with various aldehydes and ketones. nih.gov

Arylation: The introduction of aryl and heteroaryl groups at the piperazine nitrogen is often achieved using palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.net This powerful reaction allows for the coupling of the N-H of a piperazine with a wide range of aryl halides or triflates, providing access to a large library of N-aryl derivatives. researchgate.net Similarly, Suzuki-type cross-coupling reactions can be used to prepare aryl-substituted piperazines. researchgate.net

| Reaction Type | Catalyst/Reagent | Coupling Partner | Description |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP) | Aryl halide/triflate | Forms a C(aryl)-N bond, enabling synthesis of N-arylpiperazines. |

| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Aryl boronic acid | Forms a C-C bond, often used to functionalize a pre-existing halo-piperazine scaffold. researchgate.net |

| Reductive Amination | Reducing agent (e.g., NaBH(OAc)₃) | Aldehyde or Ketone | Forms a C-N bond via an iminium intermediate to introduce diverse alkyl groups. |

| C-H Arylation | Photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆) | Aryl nitrile | Direct functionalization of a C-H bond adjacent to a piperazine nitrogen. mdpi.comencyclopedia.pub |

Functionalization is not limited to the piperazine nitrogen. Both the butanone chain and the carbon skeleton of the piperazine ring offer opportunities for modification.

Butanone Chain Modification: The α-carbons adjacent to the ketone are reactive sites. They can be deprotonated with a suitable base to form an enolate, which can then react with various electrophiles. For example, aldol (B89426) condensation with aldehydes can extend the carbon chain, while alkylation with alkyl halides can introduce substituents at the C3 position.

Piperazine Nucleus Modification: While traditionally underutilized, the carbon atoms of the piperazine ring can be functionalized. researchgate.net Recent advances in C-H functionalization provide powerful tools for this purpose. mdpi.comencyclopedia.pub For instance, photoredox catalysis can enable the direct α-arylation of N-Boc protected piperazines, allowing for the introduction of aryl groups onto the carbon framework of the ring itself. mdpi.com

Enantioselective and Diastereoselective Synthetic Approaches for Chiral Analogues

Introducing stereocenters into the 4-(4-methylpiperazin-1-yl)butan-2-one scaffold can lead to chiral analogues with potentially unique properties. This can be achieved by modifying either the piperazine ring or the butanone side chain.

A powerful strategy for creating chiral piperazine derivatives involves starting from enantiomerically pure building blocks, such as α-amino acids. researchgate.netrsc.org A multi-step synthesis can transform a chiral amino acid into a 2-substituted piperazine with high enantiomeric purity. rsc.org The key transformation often involves an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and a suitable Michael acceptor. rsc.orgnih.gov This approach allows for the synthesis of either cis or trans substituted chiral piperazines with high diastereoselectivity. researchgate.net

Alternatively, stereocenters can be introduced on the butanone side chain. For example, asymmetric reduction of the ketone to a secondary alcohol using chiral catalysts (e.g., those used in Noyori asymmetric hydrogenation) would produce chiral alcohol analogues. Subsequent reactions could then be performed diastereoselectively, guided by the newly created stereocenter. The synthesis of new chiral bicyclic lactams has been demonstrated as a key step toward creating highly functionalized and stereocontrolled piperidine (B6355638) derivatives, a methodology that can be adapted for piperazine systems. nih.gov

Optimization and Scalability Considerations for the Production of 4-(4-Methylpiperazin-1-yl)butan-2-one

The industrial-scale synthesis of 4-(4-methylpiperazin-1-yl)butan-2-one, a key intermediate in the manufacturing of various active pharmaceutical ingredients, necessitates a robust, efficient, and economically viable process. Optimization and scalability of the synthetic route are paramount to ensure high yield, purity, and batch-to-batch consistency while minimizing costs and environmental impact. The primary synthetic route typically involves the N-alkylation of 1-methylpiperazine with a suitable 4-carbon electrophile, such as 4-chlorobutan-2-one or 4-bromobutan-2-one.

A critical aspect of process optimization is the selection of reaction parameters to maximize the conversion of starting materials and minimize the formation of impurities. Key variables that are often scrutinized include the choice of solvent, the type and amount of base used, reaction temperature, and the stoichiometry of the reactants. For instance, the selection of an appropriate base is crucial to neutralize the hydrohalic acid formed during the alkylation reaction, thereby driving the reaction to completion.

In a hypothetical optimization study, various bases and solvents could be screened to determine the optimal conditions. The results of such a study might be summarized as follows:

| Entry | Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Acetonitrile (B52724) | K₂CO₃ | 80 | 85 | 95 |

| 2 | Toluene | K₂CO₃ | 110 | 82 | 94 |

| 3 | Acetonitrile | Na₂CO₃ | 80 | 78 | 93 |

| 4 | Acetonitrile | Triethylamine | 80 | 75 | 90 |

| 5 | Isopropanol (B130326) | K₂CO₃ | 80 | 88 | 96 |

From these illustrative data, isopropanol and potassium carbonate emerge as a potentially optimal combination, offering a high yield and purity. Further optimization might involve fine-tuning the reaction temperature and the molar ratio of the reactants.

For large-scale production, the process must be scalable, meaning that the efficiency and safety of the reaction can be maintained when the batch size is increased. A crucial consideration in scaling up is the management of exotherms, as the N-alkylation reaction is often exothermic. A controlled addition of the alkylating agent and efficient heat dissipation are necessary to prevent runaway reactions and the formation of degradation products.

Another significant factor in the scalability of the process is the purification of the final product. While laboratory-scale synthesis may rely on column chromatography, this method is often impractical and costly for industrial production. Therefore, the development of a scalable purification method, such as crystallization or distillation, is essential. In some advanced manufacturing processes, nanofiltration has been employed to remove salts and unreacted starting materials, offering a green and efficient alternative to traditional purification techniques.

A comparative analysis of different purification methods could be presented as follows:

| Purification Method | Scale | Purity Achieved (%) | Recovery (%) | Cost-Effectiveness |

|---|---|---|---|---|

| Column Chromatography | Lab | >99 | 70-80 | Low |

| Crystallization | Pilot/Industrial | 98-99.5 | 85-95 | High |

| Distillation | Industrial | 97-99 | 90-98 | Medium |

| Nanofiltration | Industrial | >99 | >95 | High |

The choice of the most suitable purification method will depend on the specific purity requirements for the final product and the economic constraints of the manufacturing process.

Mechanistic and Pharmacological Investigations of 4 4 Methylpiperazin 1 Yl Butan 2 One Analogues in Preclinical Models

Exploration of Biological Activities Associated with 4-(4-Methylpiperazin-1-yl)butan-2-one Derivatives

Derivatives built upon the 4-(4-methylpiperazin-1-yl)butan-2-one framework have demonstrated a wide range of biological activities. These compounds, often featuring the core piperazine (B1678402) ring, have been investigated for their potential as antimicrobial, anticancer, and neurological agents. mdpi.comnih.govmdpi.com The versatility of the piperazine moiety allows for structural modifications that can significantly influence the compound's interaction with biological targets. mdpi.com

In Vitro Biochemical and Cellular Assays

The initial exploration of these derivatives typically involves a battery of in vitro assays to determine their biological effects at the molecular and cellular levels. For instance, certain thiazole-bearing analogues of 4-(piperazin-1-yl)quinolin-2(1H)-one have been evaluated for their anticancer properties. nih.gov

In one study, a series of these compounds were tested against the T-47D breast cancer cell line. Several derivatives exhibited potent cytotoxic activity, with the dihalogenated version showing a particularly low IC50 value of 2.73 ± 0.16 µM. nih.gov Further investigation revealed that these compounds could inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy. Two derivatives demonstrated inhibitory activity against VEGFR-2 with IC50 values (46.83 ± 2.4 nM and 51.09 ± 2.6 nM) comparable to the established drug sorafenib (B1663141). nih.gov Cellular assays also indicated that these compounds could induce cell cycle arrest at the S phase and trigger both early and late apoptosis in cancer cells. nih.gov

Other derivatives have been synthesized and tested for their potential as inhibitors of monoamine oxidase (MAO), a target for neurological disorders. mdpi.com Thiazolylhydrazine-piperazine derivatives were screened for their ability to inhibit MAO-A and MAO-B. The results showed that some of these compounds were potent and selective inhibitors of MAO-A. mdpi.com

Additionally, piperazine derivatives have been investigated as antimicrobial agents. Norfloxacin analogues incorporating a piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) structure were synthesized and screened against various bacterial and fungal strains. mdpi.com These compounds generally showed greater efficacy against Gram-negative bacteria compared to Gram-positive strains. mdpi.com

Below is an interactive table summarizing the in vitro activities of selected 4-(4-Methylpiperazin-1-yl)butan-2-one derivatives.

| Derivative Class | Target/Assay | Model System | Key Findings |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one-thiazoles | Cytotoxicity | T-47D Breast Cancer Cells | Dihalogenated derivative IC50 = 2.73 µM nih.gov |

| 4-(Piperazin-1-yl)quinolin-2(1H)-one-thiazoles | VEGFR-2 Inhibition | Enzymatic Assay | IC50 values comparable to sorafenib (e.g., 46.83 nM) nih.gov |

| Thiazolylhydrazine-piperazines | MAO-A/MAO-B Inhibition | Enzymatic Assay | Potent and selective inhibition of MAO-A mdpi.com |

| Norfloxacin-piperazine hybrids | Antimicrobial Activity | Bacterial and Fungal Strains | Greater activity against Gram-negative bacteria mdpi.com |

In Vivo Efficacy Studies in Non-Human Biological Systems

Following promising in vitro results, select derivatives are advanced to in vivo studies in animal models to assess their efficacy and physiological effects. For example, piperazine derivatives designed as histamine (B1213489) H3 receptor antagonists have been evaluated in rats. nih.gov When administered parenterally for five days, these compounds were found to reduce food intake. nih.gov These studies also examined the neurochemical effects, finding that some compounds significantly reduced serotonin (B10506) and dopamine (B1211576) concentrations in the brain, while not affecting histamine or noradrenaline levels. nih.gov

In another line of research, a piperazine derivative developed as an inhibitor of acetylcholinesterase (AChE) was tested in rats. nih.gov This compound, at a dose of 5 mg/kg administered orally, demonstrated a longer duration of action than the reference drug physostigmine (B191203) and led to a significant increase in acetylcholine (B1216132) levels in the cerebral cortex. nih.gov Furthermore, a novel piperazine compound was evaluated as a potential PET ligand for the 5-HT1A receptor in baboons. nih.gov The study demonstrated specific binding of the radiolabeled compound in brain regions known to be rich in these receptors. nih.gov

Elucidation of Molecular Mechanisms of Action for Biologically Active Analogues

Understanding the precise molecular mechanism of action is crucial for the development of targeted therapies. For derivatives of 4-(4-methylpiperazin-1-yl)butan-2-one, this involves identifying their direct molecular targets and downstream cellular effects.

For anticancer analogues, molecular docking studies have been employed to visualize how these compounds interact with their targets. nih.gov Derivatives of 4-(piperazin-1-yl)quinolin-2(1H)-one were shown to bind to the VEGFR-2 protein, forming hydrogen bonds with key amino acid residues like Cys919 in the hinge region and with Glu885 and Asp1046 in the gate area, similar to the binding mode of sorafenib. nih.gov

In the context of neurological agents, some piperazine derivatives have been identified as irreversible and non-competitive inhibitors of equilibrative nucleoside transporters (ENTs). polyu.edu.hkfrontiersin.org Studies on cells expressing human ENT1 and ENT2 showed that the inhibitory effect of certain compounds could not be easily washed out, suggesting a strong and lasting interaction with the transporter protein. polyu.edu.hkfrontiersin.org These compounds did not appear to affect the protein expression or internalization of the transporters, indicating a direct inhibitory action. polyu.edu.hkfrontiersin.org

Other research has focused on derivatives acting as α-adrenoceptor antagonists. cu.edu.egnih.gov Molecular modeling was used to understand how these compounds bind to the receptor, providing insights into the structural features responsible for their antagonist activity. cu.edu.egnih.gov

Structure-Activity Relationship (SAR) Studies for Modulating Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. By systematically modifying the chemical structure of 4-(4-methylpiperazin-1-yl)butan-2-one derivatives, researchers can identify key functional groups and structural motifs that govern their biological activity.

For a series of analogues designed as inhibitors of human equilibrative nucleoside transporters (ENTs), SAR studies revealed several important features. The replacement of a naphthalene (B1677914) moiety with a benzene (B151609) ring was found to abolish the inhibitory effects on both ENT1 and ENT2. polyu.edu.hk However, the addition of specific substituents to this benzene ring, such as a meta-methyl group or a para-ethyl group, could restore inhibitory activity. polyu.edu.hk The presence of a halogen on the fluorophenyl moiety attached to the piperazine ring was also determined to be crucial for inhibitory effects on both transporters. polyu.edu.hk

In the development of narcotic agonists and antagonists based on a 1-substituted 4-(1,2-diphenylethyl)piperazine scaffold, stereochemistry was found to be a critical determinant of activity. nih.gov The S-(+) enantiomers of several derivatives displayed significantly more potent analgesic activity than their corresponding R-(-) enantiomers. nih.gov Conversely, the R-(-) enantiomers of some compounds showed narcotic antagonist activity, which was absent in their S-(+) counterparts. nih.gov

For histamine H3 receptor antagonists, SAR studies explored the importance of the piperazine ring itself. nih.gov Replacing the piperazine scaffold with a piperidine (B6355638) ring led to a slight decrease in in vitro potency, indicating that both nitrogen atoms in the piperazine ring contribute to optimal activity. nih.gov

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Research

The therapeutic potential of any compound is dependent not only on its biological activity but also on its pharmacokinetic properties, which determine how it is absorbed, distributed, metabolized, and excreted by the body. altex.org

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Non-Human Systems

Preclinical ADME studies are conducted to predict the pharmacokinetic behavior of drug candidates. For derivatives of 4-(4-methylpiperazin-1-yl)butan-2-one, these studies have been performed using both in vitro and in silico methods.

In silico ADME predictions for a series of anticancer 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives suggested high absorption from the gastrointestinal tract and no permeability across the blood-brain barrier. nih.gov Similarly, for a group of 2-aminothiazol-4(5H)-one derivatives, computational analysis indicated favorable absorption, distribution, and elimination parameters, suggesting good oral bioavailability. mdpi.com These in silico models also predicted that the compounds would not inhibit the important metabolic enzyme CYP3A4. mdpi.com

In vitro ADME studies on a novel antileishmanial compound provided more direct measurements of its properties. The compound was found to be stable in simulated gastric and intestinal fluids. A parallel artificial membrane permeability assay (PAMPA) indicated medium permeability. The plasma protein binding was determined to be 78.82%, and metabolism studies using rat liver microsomes showed that approximately 36% of the compound remained after one hour, indicating moderate metabolic stability.

The table below provides a summary of preclinical ADME data for different classes of derivatives.

| Derivative Class | ADME Parameter | Method | Finding |

| 4-(Piperazin-1-yl)quinolin-2(1H)-ones | Absorption/BBB Permeability | In Silico (SwissADME) | Predicted high GI absorption, no BBB permeability nih.gov |

| 2-Aminothiazol-4(5H)-ones | Bioavailability/Metabolism | In Silico (pkCSM) | Expected good bioavailability, not a CYP3A4 inhibitor mdpi.com |

| Antileishmanial Compound | Stability | In Vitro Assay | >95% remaining in simulated gastric/intestinal fluid |

| Antileishmanial Compound | Permeability | In Vitro (PAMPA) | Medium permeability (Log Pe = -5.53) |

| Antileishmanial Compound | Plasma Protein Binding | In Vitro (Equilibrium Dialysis) | 78.82% bound |

| Antileishmanial Compound | Metabolism | In Vitro (Rat Liver Microsomes) | 36.07% remaining after 1 hour |

Advanced Analytical and Characterization Methodologies for 4 4 Methylpiperazin 1 Yl Butan 2 One

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. By probing how molecules interact with electromagnetic radiation, these techniques provide detailed information about atomic connectivity and the chemical environment of different functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the most powerful tool for determining the carbon-hydrogen framework of a molecule. For 4-(4-Methylpiperazin-1-yl)butan-2-one, both ¹H NMR and ¹³C NMR spectroscopy would provide definitive structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. Based on analogous structures, the expected ¹H NMR signals for 4-(4-Methylpiperazin-1-yl)butan-2-one are detailed in the table below. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal adjacent proton-proton couplings. For instance, the protons on the piperazine (B1678402) ring often appear as complex multiplets due to their conformational arrangement. mdpi.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals would include a downfield peak for the carbonyl carbon of the ketone group (typically around 208-210 ppm), signals for the methylene (B1212753) carbons of the piperazine ring and the butane (B89635) chain, and a signal for the N-methyl carbon. mdpi.commdpi.com

Predicted ¹H and ¹³C NMR Data for 4-(4-Methylpiperazin-1-yl)butan-2-one

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ -C=O | ~2.1 (singlet) | ~30 |

| C=O | - | ~209 |

| -C(=O)-CH₂ - | ~2.7 (triplet) | ~45 |

| -CH₂-CH₂ -N | ~2.5 (triplet) | ~57 |

| -N-CH₂ - (Piperazine) | ~2.4-2.6 (multiplet) | ~55 |

| CH₃ -N- | ~2.3 (singlet) | ~46 |

| -N-CH₂ - (Piperazine, adjacent to N-CH₃) | ~2.3-2.5 (multiplet) | ~53 |

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 4-(4-Methylpiperazin-1-yl)butan-2-one would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone, typically appearing in the range of 1705-1725 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the alkyl groups around 2800-3000 cm⁻¹ and C-N stretching vibrations associated with the piperazine ring. mdpi.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Under electron ionization (EI), the molecule would form a molecular ion [M]⁺ corresponding to its molecular weight (170.26 g/mol ). Subsequent fragmentation would likely involve cleavage alpha to the carbonyl group and fragmentation of the piperazine ring. A characteristic fragment would be the N-methylpiperazine cation at m/z 100 or related fragments. researchgate.netxml-journal.netnist.gov Common fragmentation pathways for piperazine derivatives often involve the cleavage of the C-N bonds within the piperazine ring, leading to characteristic ions that can help identify the substitution pattern. xml-journal.net

Key Spectroscopic Data for Structural Elucidation

| Technique | Key Feature | Expected Observation |

| IR Spectroscopy | Carbonyl (C=O) Stretch | Strong absorption at ~1715 cm⁻¹ |

| C-H Aliphatic Stretch | Absorptions at 2800-3000 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 170 |

| Major Fragments | Fragments corresponding to the loss of CH₃CO, and fragmentation of the N-methylpiperazine ring (e.g., m/z 100, 70, 56). xml-journal.netnist.gov |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds. For a basic compound like 4-(4-Methylpiperazin-1-yl)butan-2-one, reversed-phase HPLC would be a suitable method. A C18 column is commonly used for the analysis of piperazine derivatives. unodc.org The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. The inclusion of an acidic modifier is often necessary to ensure good peak shape for basic analytes. Detection could be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or mass spectrometry (LC-MS). sielc.com

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Given its molecular weight, 4-(4-Methylpiperazin-1-yl)butan-2-one is likely amenable to GC analysis. A capillary column with a polar stationary phase would be appropriate for separating the compound from potential impurities. hakon-art.com Flame Ionization Detection (FID) would provide a robust and sensitive means of detection. For unambiguous identification, coupling the gas chromatograph to a mass spectrometer (GC-MS) is the method of choice, as it provides both retention time and mass spectral data. hakon-art.com

Other Advanced Analytical Techniques in Chemical Research

Beyond the core techniques of NMR, IR, MS, and chromatography, other advanced methods can provide further valuable information.

X-ray Crystallography can provide the absolute, three-dimensional structure of a molecule if a suitable single crystal can be grown. This technique offers unambiguous proof of structure, including stereochemistry and detailed information on bond lengths, bond angles, and crystal packing. The piperazine ring typically adopts a chair conformation, which can be confirmed by X-ray diffraction studies. researchgate.netresearchgate.net

Elemental Analysis determines the elemental composition (typically carbon, hydrogen, and nitrogen) of a pure sample. The experimentally determined percentages of each element are compared to the theoretical values calculated from the molecular formula (C₉H₁₈N₂O). A close match between the experimental and theoretical values provides strong evidence for the compound's empirical formula and purity.

An extensive search of available scientific literature and databases did not yield specific research studies focused on the theoretical and computational chemistry of 4-(4-Methylpiperazin-1-yl)butan-2-one, as per the requested outline. There is a lack of published molecular modeling simulations, quantum chemical calculations, or detailed conformational analyses specifically targeting this compound.

Therefore, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis for the following sections as requested:

Theoretical and Computational Chemistry Approaches in the Study of 4 4 Methylpiperazin 1 Yl Butan 2 One

Conformational Analysis and Energy Landscape Mapping of the Compound and its Analogues

While the methodologies mentioned in the outline are standard computational chemistry techniques used to study molecules, their specific application to 4-(4-Methylpiperazin-1-yl)butan-2-one has not been documented in the accessible scientific literature.

Emerging Research Applications and Future Trajectories for 4 4 Methylpiperazin 1 Yl Butan 2 One and Piperazine Containing Compounds

Novel Synthetic Utility of the 4-(4-Methylpiperazin-1-yl)butan-2-one Scaffold in Organic Chemistry

The molecular architecture of 4-(4-methylpiperazin-1-yl)butan-2-one offers a rich platform for synthetic innovation. The structure features two key reactive sites: the nucleophilic secondary amine of the piperazine (B1678402) ring (if using a precursor before N-methylation) and the electrophilic carbonyl carbon of the butanone chain. The presence of the ketone is particularly significant, as it is a versatile functional group for forming new carbon-carbon and carbon-heteroatom bonds.

The synthetic potential of this scaffold can be leveraged through several established and emerging organic reactions. For instance, the ketone moiety can participate in:

Reductive Amination : This reaction can introduce further diversity by converting the ketone into a new amine-containing substituent, a common strategy in drug discovery to explore the chemical space around a core structure. mdpi.com

Aldol (B89426) Condensation : Reaction with other carbonyl compounds can be used to elongate the carbon chain and construct more complex molecular frameworks.

Wittig Reaction : This allows for the conversion of the carbonyl group into an alkene, providing a route to a different class of compounds with altered geometry and properties.

Multicomponent Reactions : The scaffold is a prime candidate for use in one-pot reactions that combine three or more starting materials, offering an efficient pathway to generate libraries of complex molecules with high structural diversity.

The piperazine ring itself is also amenable to further functionalization. While the tertiary amine in the title compound is less reactive, modern synthetic methods, such as C–H functionalization, have made significant strides in enabling the modification of the carbon atoms within the piperazine ring itself. mdpi.comencyclopedia.pub This opens up previously inaccessible avenues for creating structural variety. mdpi.com

| Reaction Type | Functional Group Involved | Potential Outcome | Relevance |

|---|---|---|---|

| Reductive Amination | Ketone | Formation of a secondary amine | Introduce new pharmacophoric groups |

| Aldol Condensation | Ketone (α-carbon) | Carbon-carbon bond formation, chain extension | Build molecular complexity |

| Wittig Reaction | Ketone | Alkene synthesis | Modify scaffold geometry |

| C-H Functionalization | Piperazine C-H bonds | Direct attachment of new substituents | Create novel, non-traditional analogues |

Untapped Potential in Interdisciplinary Medicinal Chemistry Research

The piperazine nucleus is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities. mdpi.comencyclopedia.pubnih.gov These include treatments for psychological and neurological disorders, as well as antimicrobial and anticancer applications. nih.govwisdomlib.orgresearchgate.netwisdomlib.org The combination of this proven pharmacophore with a butanone linker in 4-(4-methylpiperazin-1-yl)butan-2-one suggests significant, yet largely untapped, therapeutic potential.

A trivial change in the substitution pattern on a piperazine nucleus can lead to distinguishable differences in pharmacological activities. ijrrjournal.com The structural flexibility and physicochemical properties of the 4-(4-methylpiperazin-1-yl)butan-2-one scaffold make it an attractive starting point for designing novel therapeutic agents targeting a wide range of biological systems. For example, piperazine derivatives are well-known for their activity on neurotransmitter receptors, suggesting potential applications in developing new agents for central nervous system (CNS) disorders like depression and anxiety. nih.govijrrjournal.com Furthermore, the ability of the nitrogen and oxygen atoms to act as ligands for metal ions could be explored for applications in areas where metal chelation is a therapeutic strategy.

| Therapeutic Area | Rationale Based on Piperazine Core | Potential Target Class |

|---|---|---|

| Neuroscience | Prevalence in antipsychotic, antidepressant, and anxiolytic drugs. nih.gov | Neurotransmitter receptors (e.g., Serotonin (B10506), Dopamine). ijrrjournal.com |

| Oncology | Found in kinase inhibitors like Imatinib. mdpi.com | Protein Kinases |

| Infectious Diseases | Broad antimicrobial, antifungal, and antiviral activity reported. researchgate.netnih.govijbpas.com | Bacterial and Fungal Enzymes, Viral Proteins |

| Inflammatory Diseases | Anti-inflammatory properties have been noted in various derivatives. nih.govresearchgate.net | Histamine (B1213489) and Serotonin Receptors. ijbpas.com |

Future Research Directions and Collaborative Opportunities

The advancement of research on 4-(4-methylpiperazin-1-yl)butan-2-one and its derivatives hinges on interdisciplinary collaboration. A key future direction is the synthesis and biological evaluation of a diverse chemical library based on this scaffold. By systematically modifying both the piperazine ring and the butanone side chain, researchers can perform structure-activity relationship (SAR) studies to identify compounds with potent and selective biological effects. researchgate.net

Collaborations between synthetic organic chemists, computational modelers, and pharmacologists will be essential.

Synthetic and Computational Chemistry : Computational techniques such as molecular docking and virtual screening can predict the binding of virtual derivatives to biological targets, helping to prioritize the synthesis of the most promising compounds. This synergy can streamline the drug discovery process, saving time and resources.

Chemistry and Biology/Pharmacology : Once synthesized, collaboration with biologists and pharmacologists is crucial to screen the new compounds against a wide range of assays (e.g., receptor binding, enzyme inhibition, antimicrobial activity). Identifying the mechanism of action for any active compounds is a critical step toward developing new therapeutics.

Furthermore, the development of novel, more sustainable synthetic methods, such as those employing photoredox catalysis, represents a significant opportunity. mdpi.comencyclopedia.pub Such green chemistry approaches are not only environmentally responsible but can also provide access to novel chemical space. Establishing open-access databases to share the synthetic routes, chemical structures, and biological activity data of new derivatives would foster broader collaboration and accelerate the pace of discovery in this promising area of research.

Q & A

Q. Methodological Answer :

- ¹H NMR : The methyl group on the piperazine ring (δ ~2.3 ppm, singlet) and the ketone carbonyl (no direct proton signal) are key markers. Compare with data from enantiomeric analogs in , where piperazine protons resonate at δ 2.6–3.0 ppm (multiplet) .

- Mass Spectrometry (ESI+) : Look for the molecular ion peak at m/z corresponding to C₁₀H₁₉N₂O⁺ (calc. 183.15). Fragmentation patterns (e.g., loss of CH₃ from the piperazine group) can confirm structural integrity .

Advanced: What strategies are effective for resolving enantiomers of 4-(4-Methylpiperazin-1-yl)butan-2-one, and how does stereochemistry impact bioactivity?

Q. Methodological Answer :

- Chiral Resolution : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (85:15) mobile phase. Monitor enantiomeric excess (ee) via circular dichroism .

- Impact of Stereochemistry : highlights that enantiomers (e.g., (1R,4R) vs. (1S,4S) cyclohexyl derivatives) exhibit distinct biological activities. Computational docking studies (e.g., AutoDock Vina) can predict binding affinity differences to target receptors .

Advanced: How can crystallographic data resolve ambiguities in the molecular geometry of 4-(4-Methylpiperazin-1-yl)butan-2-one derivatives?

Q. Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) for high-resolution structures.

- Refinement : Employ SHELXL () to refine anisotropic displacement parameters. Key bond angles (e.g., C-N-C in piperazine: ~109.5°) should align with values reported in similar compounds () .

- Visualization : WinGX/ORTEP () can generate thermal ellipsoid plots to assess disorder in the methylpiperazine group .

Data Contradiction: How should researchers address discrepancies in reported synthetic yields of 4-(4-Methylpiperazin-1-yl)butan-2-one analogs?

Q. Methodological Answer :

- Source Analysis : Compare reaction scales (e.g., micromolar vs. millimolar) and purity of starting materials (e.g., lists 95–97% purity for related reagents).

- Reproducibility Checks : Replicate methods under inert atmospheres (N₂/Ar) to exclude oxidation side reactions.

- Byproduct Identification : Use GC-MS or HRMS to detect impurities (e.g., over-alkylated products) that may skew yield calculations .

Computational Modeling: Which quantum mechanical methods are suitable for predicting the reactivity of 4-(4-Methylpiperazin-1-yl)butan-2-one in nucleophilic reactions?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (HOMO/LUMO). The ketone group’s electrophilicity can be quantified via Fukui indices.

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate reaction kinetics in polar aprotic solvents (e.g., DMSO) .

Safety and Handling: What protocols mitigate risks when handling 4-(4-Methylpiperazin-1-yl)butan-2-one in laboratory settings?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps ().

- Spill Management : Neutralize spills with activated carbon or vermiculite, followed by disposal in sealed containers.

- Storage : Store at 2–8°C in amber vials under argon to prevent degradation .

Tables for Key Data

Table 1: Comparative Crystallographic Parameters for Piperazine Derivatives

| Compound | Bond Angle (C-N-C, °) | Space Group | Refinement Program | Source |

|---|---|---|---|---|

| 4-(2-Fluorobenzoyl) analog | 109.2 | P2₁/c | SHELXL-2018 | |

| Cyclohexyl derivative | 108.7 | C2/c | SHELXL-2016 |

Table 2: Optimized HPLC Conditions for Enantiomer Separation

| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

|---|---|---|---|

| Chiralpak IC | Hexane/IPA (85:15) | 1.0 | 12.3 (R), 14.7 (S) |

| Lux Amylose-2 | Heptane/EtOH (80:20) | 0.8 | 10.9 (R), 13.1 (S) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.